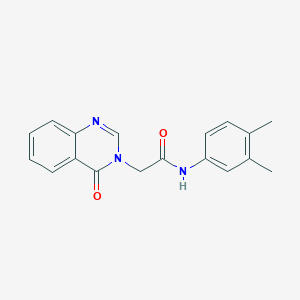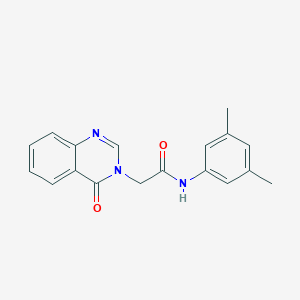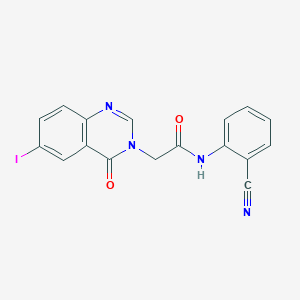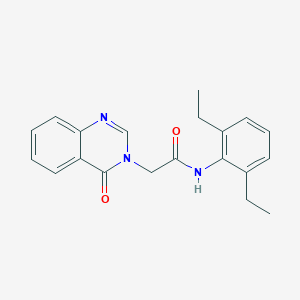![molecular formula C19H17N3O4S2 B492461 N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B492461.png)
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
WAY-352571, also known as N-(3-acetylphenyl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide, is a chemical compound with the molecular formula C22H18N3O2F3S and a molecular weight of 445.46 g/mol . It is a synthetic compound used primarily in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of WAY-352571 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimidine ring: This involves the reaction of 4-phenyl-6-(trifluoromethyl)pyrimidine with appropriate reagents under controlled conditions.
Attachment of the acetylphenyl group:
Formation of the sulfanylpropanamide:
Industrial Production Methods
Industrial production of WAY-352571 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: This includes temperature, pressure, and solvent selection to maximize yield and purity.
Use of catalysts: Catalysts are often employed to enhance reaction rates and selectivity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation.
化学反応の分析
Types of Reactions
WAY-352571 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert WAY-352571 into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the compound.
科学的研究の応用
WAY-352571 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: WAY-352571 is used in the development of new materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of WAY-352571 involves its interaction with specific molecular targets and pathways. It is known to:
Bind to receptors: The compound can bind to specific receptors in biological systems, modulating their activity.
Inhibit enzymes: WAY-352571 can inhibit certain enzymes, affecting metabolic pathways.
Modulate signaling pathways: The compound can influence signaling pathways, leading to various biological effects.
類似化合物との比較
WAY-352571 can be compared with other similar compounds, such as:
- N-(3-acetylphenyl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide
- N-(3-acetylphenyl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylbutanamide
Uniqueness
WAY-352571 is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its trifluoromethyl group and pyrimidine ring contribute to its stability and reactivity, making it valuable in various research applications.
特性
分子式 |
C19H17N3O4S2 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C19H17N3O4S2/c1-25-17-7-6-15(11-18(17)26-2)28(23,24)21-14-5-3-4-13(10-14)16-12-22-8-9-27-19(22)20-16/h3-12,21H,1-2H3 |
InChIキー |
REOJQFACOBDHHP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)OC |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-iodo-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B492388.png)
![Dimethyl 1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B492391.png)
![3-Benzoyl-2-methylpyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B492393.png)
![2-(2,4-ditert-pentylphenoxy)-N-(5-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B492394.png)
![3-bromo-N-[3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B492396.png)
![3-([1,1'-Biphenyl]-4-ylsulfonyl)-2-(2-furyl)-1,3-thiazolidine](/img/structure/B492397.png)

![2-(2,4-Dichlorophenyl)-3-[(3,4-dimethylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B492400.png)
